Nomifensine maleate
Overview
Description
Nomifensine maleate, also known as Merital, is a norepinephrine-dopamine reuptake inhibitor . It is a drug that increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters . This mechanism of action is shared by some recreational drugs like cocaine . The drug was developed in the 1960s by Hoechst AG (now Sanofi-Aventis), who then test marketed it in the United States . It was an effective antidepressant, without sedative effects .
Molecular Structure Analysis
The molecular formula of Nomifensine maleate is C20H22N2O4 . Its exact mass is 354.16 and its molecular weight is 354.406 .
Scientific Research Applications
Pharmacological Profile Nomifensine Maleate, a potent inhibitor of norepinephrine reuptake with minimal effect on serotonin, is distinguished by its robust reuptake inhibition of dopamine. It is absorbed rapidly and distributed widely in the body, primarily eliminated through the kidneys. Its pharmacokinetic properties include a short half-life, preventing accumulation, and necessitating divided doses for effective treatment. Nomifensine has demonstrated similar efficacy to standard antidepressants in clinical trials, with a favorable tolerance profile and minimal side effects, making it a suitable option for patients with severe depression or those intolerant to traditional antidepressant drugs (Kinney, 1985).
Mechanism of Action Nomifensine's action includes inhibiting noradrenaline (NA) and serotonin (5-HT) uptake in synaptosomes, with a more pronounced effect on NA uptake, especially in synaptosomes obtained from the whole brain. It competitively inhibits the uptake of both NA and 5-HT. The drug's centrally stimulating component is attributed to its strong inhibition of catecholamine re-uptake into noradrenergic and dopaminergic nerve endings (Schacht & Heptner, 1974).
Application in Attention Deficit Disorder An open trial studying the effects of Nomifensine Maleate on adults with attention deficit disorder (ADD) found that the medication was remarkably effective in treating ADD with hyperactivity symptoms, with minimal side effects. This study underlines the potential use of Nomifensine in the treatment of ADD-RT (Shekim et al., 1989).
Psychomotor Activity and Self-Stimulation Nomifensine Maleate demonstrated dose-related increases in psychomotor activity and operant responding for brain stimulation reward in rats, suggesting possible psychostimulant properties for the drug (Katz et al., 1977).
Metabolic and Pharmacokinetic Studies Metabolic studies indicate that Nomifensine is rapidly metabolized to its N-glucuronide, with plasma levels of the metabolite significantly higher than Nomifensine itself. The kinetics of total Nomifensine best fit an open two-compartment model, with most of the excretion happening through the kidneys. The pharmacokinetic profile helps in understanding the drug's behavior in clinical applications (Heptner et al., 1984).
Bioavailability Studies Studies conducted on healthy men established the pharmacokinetic parameters for Nomifensine Maleate and determined the bioavailability of the drug. These studies are crucial for understanding the drug's absorption and metabolism, which is fundamental in optimizing its clinical use (Lassman et al., 1984).
Safety And Hazards
Nomifensine maleate is known to cause frequent hemolytic anemia . The aniline group in this compound results in blood and liver toxicities . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOCVSMCLVIOEV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045790 | |
Record name | 8-Ammonio-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinolinium maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nomifensine maleate | |
CAS RN |
32795-47-4, 24524-90-1 | |
Record name | Nomifensine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32795-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-, (2Z)-2-butenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24524-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydro-2-methyl-4-phenylisoquinolin-8-amine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024524901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nomifensine maleate | |
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Record name | Nomifensine maleate | |
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Record name | 8-Ammonio-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinolinium maleate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ammonio-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinolinium maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinolin-8-amine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.073 | |
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Record name | NOMIFENSINE MALEATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76S8CUH5MR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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